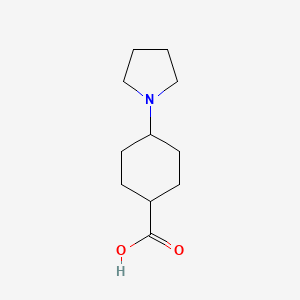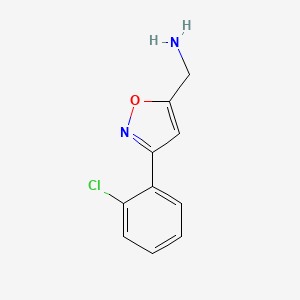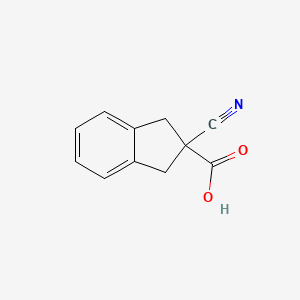
3,4-(Ethylenedioxy)-4'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Synthesis Analysis
PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .Molecular Structure Analysis
The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .Chemical Reactions Analysis
PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .Physical And Chemical Properties Analysis
PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .Scientific Research Applications
Photoluminescent Properties
Research has shown that derivatives of 3,4-ethylenedioxythiophene (EDOT), closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, exhibit significant photoluminescent properties. These derivatives were created through various chemical reactions and displayed notable blue to red photoluminescence, indicating potential applications in photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).
Fluorescence Derivatization in Liquid Chromatography
2-Amino-4,5-ethylenedioxyphenol, a compound similar to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent selectively reacts with aldehydes, forming fluorescent products, demonstrating its utility in analytical chemistry (Nohta et al., 1994).
DNA/RNA Binding and Biological Activity
Compounds characterized by the 3,4-ethylenedioxy extension, such as bisbenzimidazoles, have shown strong affinity and thermal stabilization effects toward ds-DNA. They interact within ds-DNA grooves and agglomerate along ds-RNA. These compounds have demonstrated moderate to strong antiproliferative effects on various carcinoma cell lines, suggesting potential in cancer research (Stolić et al., 2009).
Electrochemical Applications
Research on poly(3,4-ethylenedioxythiophene), a polymer closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has explored its electrochemical behavior and potential applications. This includes studies on electrocatalysis and the development of composite electrodes, indicating possible applications in battery technology and electrochemistry (Pigani et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUREPFSWSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-4'-iodobenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

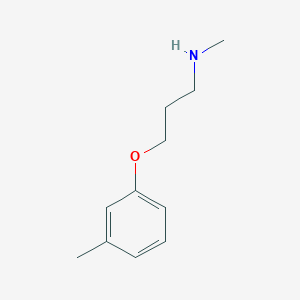
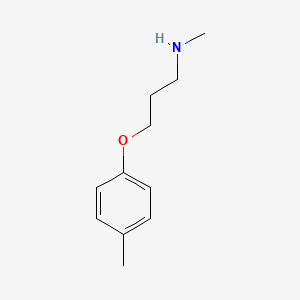
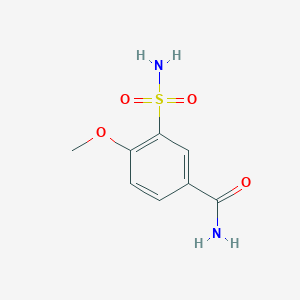
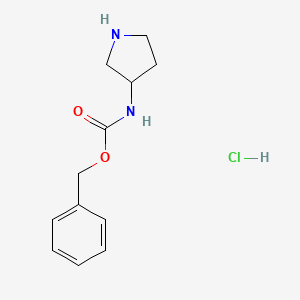
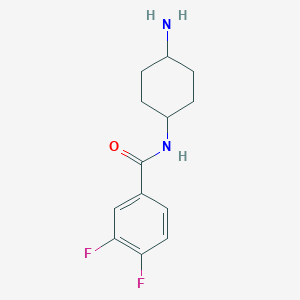
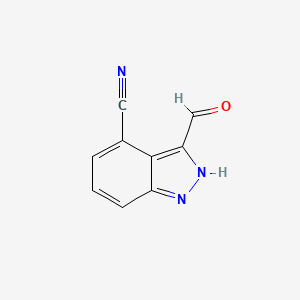
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)


